molecular formula C27H30FN9 B6049187 N-(2,3-DIMETHYLPHENYL)-4-[(2E)-2-{[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}HYDRAZIN-1-YL]-6-(4-METHYLPIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE

N-(2,3-DIMETHYLPHENYL)-4-[(2E)-2-{[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}HYDRAZIN-1-YL]-6-(4-METHYLPIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE

Cat. No.: B6049187
M. Wt: 499.6 g/mol
InChI Key: YOGRWDHMKMYRDL-OKCVXOCRSA-N
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Description

N-(2,3-DIMETHYLPHENYL)-4-[(2E)-2-{[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}HYDRAZIN-1-YL]-6-(4-METHYLPIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that features a triazine core, a fluorophenyl group, and a piperidine moiety

Properties

IUPAC Name

4-N-(2,3-dimethylphenyl)-2-N-[(E)-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylideneamino]-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30FN9/c1-17-11-13-37(14-12-17)27-33-25(31-23-6-4-5-18(2)19(23)3)32-26(34-27)36-30-16-21-15-29-35-24(21)20-7-9-22(28)10-8-20/h4-10,15-17H,11-14H2,1-3H3,(H,29,35)(H2,31,32,33,34,36)/b30-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGRWDHMKMYRDL-OKCVXOCRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=C(NN=C3)C4=CC=C(C=C4)F)NC5=CC=CC(=C5C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=C(NN=C3)C4=CC=C(C=C4)F)NC5=CC=CC(=C5C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30FN9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DIMETHYLPHENYL)-4-[(2E)-2-{[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}HYDRAZIN-1-YL]-6-(4-METHYLPIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multi-step organic reactions. The process may start with the preparation of the triazine core, followed by the introduction of the hydrazine and piperidine groups under controlled conditions. Common reagents used in these reactions include hydrazine hydrate, piperidine, and various catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-DIMETHYLPHENYL)-4-[(2E)-2-{[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}HYDRAZIN-1-YL]-6-(4-METHYLPIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound may be explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of N-(2,3-DIMETHYLPHENYL)-4-[(2E)-2-{[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}HYDRAZIN-1-YL]-6-(4-METHYLPIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-DIMETHYLPHENYL)-4-[(2E)-2-{[3-(4-CHLOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}HYDRAZIN-1-YL]-6-(4-METHYLPIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE
  • N-(2,3-DIMETHYLPHENYL)-4-[(2E)-2-{[3-(4-BROMOPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}HYDRAZIN-1-YL]-6-(4-METHYLPIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE

Uniqueness

The uniqueness of N-(2,3-DIMETHYLPHENYL)-4-[(2E)-2-{[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}HYDRAZIN-1-YL]-6-(4-METHYLPIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE lies in its specific combination of functional groups and its potential applications. The presence of the fluorophenyl group, in particular, may impart unique properties that differentiate it from similar compounds.

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